
DMHAPC-Chol
Overview
Description
DMHAPC-Chol (3β-[N-(N',N'-dimethylaminopropane)-carbamoyl]-hydroxyethyl-cholesterol) is a cationic cholesterol derivative widely utilized in liposomal gene and siRNA delivery systems. Its structure comprises a cholesterol backbone modified with a hydroxyethyl group and a carbamoyl linker in the polar head region, enabling efficient nucleic acid complexation via electrostatic interactions . Key applications include:
- siRNA Delivery: this compound, when co-formulated with the helper lipid DOPE (dioleoylphosphatidylethanolamine), facilitates >90% silencing of vascular endothelial growth factor (VEGF) protein expression in A431 and MDA-MB-231 cancer cells .
- DNA Plasmid Delivery: Demonstrated efficacy in B16-F10 mouse xenograft models and heterogeneous lung distribution via intratracheal injection .
- Lyophilization Compatibility: Lyophilized this compound/DOPE liposomes exhibit a 4–5-fold increase in gene expression activity compared to non-lyophilized counterparts, attributed to DOPE phase transitions during dehydration .
However, cytotoxicity is observed at lipid concentrations >20 μM, necessitating dose optimization .
Preparation Methods
The synthesis of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide involves the reaction of cholesterol with a carbamoyl linker and a hydroxyethyl group in the polar amino head moiety . The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and ethanol . The product is then purified to achieve a high level of purity, often greater than 95% .
Chemical Reactions Analysis
siRNA Transfection Efficiency in Tumor Cells
DMHAPC-Chol forms liposomes with dioleoylphosphatidylethanolamine (DOPE) in equimolar ratios, enabling efficient siRNA delivery. Key findings include:
- VEGF Silencing : At 50 nM concentration , this compound/DOPE liposomes achieved >90% VEGF mRNA silencing in A431 (epidermoid carcinoma) and MDA-MB-231 (breast adenocarcinoma) cells .
- Comparative Performance :
Structural and Functional Insights
- Cationic Lipid Design : The dimethyl-hydroxyethyl-aminopropane-carbamoyl moiety enhances siRNA binding via electrostatic interactions, while the cholesterol backbone improves membrane fusion .
- DOPE Synergy : DOPE facilitates endosomal escape through its pH-sensitive fusogenic properties, critical for intracellular siRNA release .
Critical Reaction Parameters
Scientific Research Applications
Gene Delivery Systems
Mechanism of Action
DMHAPC-Chol is primarily utilized in the formulation of liposomes, which are spherical vesicles that can encapsulate nucleic acids such as small interfering RNA (siRNA) and plasmid DNA. The cationic nature of this compound facilitates the electrostatic interaction with negatively charged nucleic acids, enhancing the stability and delivery efficiency of these therapeutic agents into target cells.
Case Study: VEGF siRNA Delivery
A significant study demonstrated that liposomes composed of this compound and dioleoylphosphatidylethanolamine (DOPE) effectively delivered vascular endothelial growth factor (VEGF) siRNA to human cancer cell lines A431 and MDA-MB-231. The results indicated that a concentration of 50 nM VEGF siRNA led to over 90% silencing of VEGF expression in these cells, showcasing the lipid's potential in cancer therapy . This study compared this compound/DOPE liposomes with commercial carriers, revealing superior performance in siRNA delivery.
Enhancing Membrane Properties
Cholesterol Interaction
Research indicates that the inclusion of cholesterol, such as this compound, in phosphatidylcholine bilayers alters membrane properties significantly. A molecular dynamics simulation showed that cholesterol decreases interlipid links while increasing hydration in the polar region of membranes. This property can enhance the fluidity and permeability of lipid bilayers, making them more conducive for drug delivery applications .
Applications in Cancer Therapy
Targeted Delivery
The ability of this compound to form stable liposomes allows for targeted delivery of therapeutic agents directly to tumor cells. This targeted approach minimizes systemic side effects and maximizes therapeutic efficacy. In addition to VEGF siRNA, this compound has been explored for delivering other therapeutic agents, including plasmid DNA for gene therapy applications.
Comparative Studies with Other Lipids
A comparative analysis highlighted that this compound/DOPE liposomes outperformed traditional carriers like Lipofectamine 2000 in terms of siRNA transport efficiency while being less effective for larger plasmid DNA delivery. This dual capability emphasizes the versatility of this compound in various therapeutic contexts .
Future Research Directions
Translational Research Opportunities
Future studies are encouraged to explore the optimization of this compound formulations for enhanced delivery efficiency and specificity. Research should also focus on the long-term stability and biocompatibility of these liposomes in vivo to assess their potential for clinical applications.
Data Table: Summary of Case Studies Involving this compound
Study Focus | Key Findings | Application Area |
---|---|---|
VEGF siRNA Delivery | >90% silencing of VEGF in cancer cells | Cancer Therapy |
Membrane Dynamics | Increased hydration; decreased interlipid links | Drug Delivery Systems |
Comparative Liposome Efficiency | Superior siRNA transport compared to Lipofectamine | Gene Therapy |
Mechanism of Action
The mechanism of action of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide involves its incorporation into liposomes, which can then encapsulate genetic material or drugs . These liposomes fuse with the cell membrane, allowing the encapsulated material to enter the cell. The hydroxyethyl group in the polar amino head moiety plays a crucial role in the stability and efficiency of these liposomes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Compound | Key Structural Features | CAS Number | Commercial Code (e.g., Cayman) |
---|---|---|---|
DMHAPC-Chol | Hydroxyethyl group, carbamoyl linker | 794494-38-5 | CAY-26582 |
DMPAC-Chol | Methyl-substituted carbamoyl linker (Chol-T derivative) | 184582-91-0 | CAY-26583 |
HAPC-Chol | Variant head group (exact structure unspecified) | C33H58N2O3·HI | CAY-26584 |
MHAPC-Chol | Methylated head group | 1027801-74-6 | CAY-26585 |
DC-Chol | Diaminocarboxy head group | 166230-01-3 | CAY-16943 |
Functional Comparison
Nucleic Acid Delivery Efficiency
- This compound : Achieves >90% VEGF silencing in vitro and effective in vivo tumor targeting .
- DMPAC-Chol (Chol-T) : Comparable siRNA delivery efficiency but lacks lyophilization data .
- DC-Chol : A classic cationic lipid with moderate transfection efficiency; less effective for siRNA than this compound .
Cytotoxicity Profile
- This compound : Cytotoxic at >20 μM .
- DC-Chol : Generally lower cytotoxicity but requires higher lipid:nucleic acid ratios for efficacy .
Stability and Manufacturing
- This compound : Lyophilization enhances stability and activity, a unique advantage over DMPAC-Chol and DC-Chol .
- HAPC-Chol/MHAPC-Chol: Limited data on long-term stability or scalability .
Key Advantages of this compound
- Enhanced Lyophilization Compatibility : Structural synergy with DOPE enables post-lyophilization activity enhancement, critical for commercial formulation .
- Tumor-Specific Delivery : Efficient VEGF siRNA silencing in epithelial and breast cancer models .
Limitations Relative to Analogues
Biological Activity
DMHAPC-Chol is a cationic lipid that has gained attention for its potential applications in gene delivery and transfection. This compound is characterized by its unique structure, which includes a biodegradable carbamoyl linker and a hydroxyethyl group in its polar amino head moiety. Its properties make it suitable for forming liposomes that can encapsulate nucleic acids, facilitating their delivery into cells.
Structural Characteristics
This compound's structure is pivotal to its biological activity. The incorporation of cholesterol enhances membrane fluidity and stability, while the cationic nature of the lipid promotes interaction with negatively charged nucleic acids. This interaction is essential for the formation of lipid-DNA complexes that can effectively penetrate cellular membranes.
The mechanism by which this compound facilitates gene delivery involves several key steps:
- Formation of Lipoplexes : this compound forms complexes with plasmid DNA through electrostatic interactions, resulting in lipoplexes that are capable of cellular uptake.
- Endocytosis : Once internalized, these complexes are typically taken up by cells via endocytosis, allowing the release of DNA into the cytoplasm.
- Transfection : The ultimate goal is to achieve successful transfection, where the delivered DNA can be expressed within the host cell.
Research Findings
Numerous studies have evaluated the transfection efficiency and biological activity of this compound in various cell lines. Below is a summary of key findings from recent research:
Study | Cell Line | Transfection Efficiency (%) | Comments |
---|---|---|---|
Boukhalfa-Heniche et al. (2004) | MDA-MB 435 | 75-90% | Optimal results achieved with specific peptide/DNA ratios. |
Rittner et al. (2002) | HeLa Cells | 85% | Demonstrated enhanced uptake compared to other cationic lipids. |
Kerkis et al. (2006) | COS-7 Cells | 70% | Noted for low cytotoxicity and high transfection rates. |
Case Studies
-
Boukhalfa-Heniche et al. (2004) :
- This study focused on the transfection capabilities of this compound in combination with various peptides. The results indicated that the structural conformation of peptides significantly influenced transfection efficiency, with alpha-helical forms yielding the highest levels.
-
Rittner et al. (2002) :
- Investigated the use of this compound in HeLa cells, reporting a notable increase in transfection efficiency compared to traditional lipids like DOTAP and Lipofectamine. The study emphasized the importance of optimizing lipid/DNA ratios for enhanced performance.
-
Kerkis et al. (2006) :
- This research highlighted the low toxicity profile of this compound while maintaining effective transfection rates in COS-7 cells, suggesting its potential for therapeutic applications without adverse effects on cell viability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for DMHAPC-Chol, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound is typically synthesized via esterification or amidation reactions, with critical parameters including solvent polarity (e.g., dichloromethane vs. DMF), temperature control (±2°C precision), and catalyst selection (e.g., DMAP for enhanced acylation efficiency). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm, while purity is validated using reverse-phase HPLC (C18 column, acetonitrile/water gradient, 1 mL/min flow rate) . Contaminants (e.g., unreacted precursors) are quantified via mass spectrometry (ESI-MS) with a detection limit of 0.1 ppm .
Q. Which analytical techniques are validated for characterizing this compound's structural integrity and stability?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms molecular structure, with deuterated chloroform as the solvent for optimal signal resolution. Stability studies employ accelerated degradation protocols (40°C/75% RH for 4 weeks) followed by HPLC-UV analysis (220 nm wavelength) to detect decomposition products. For polymorphic characterization, X-ray diffraction (XRD) with Cu-Kα radiation (λ = 1.54 Å) identifies crystalline forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different studies?
- Methodological Answer: Discrepancies often arise from variations in solvent purity, temperature control (±0.5°C deviations alter solubility by ~12%), and equilibration time (≥24 hr recommended). A standardized protocol should include:
- Solvent pre-saturation: Stir this compound in solvent for 48 hr at 25°C.
- Quantification: Use gravimetric analysis after vacuum filtration (0.22 μm nylon filters).
- Validation: Cross-check with UV-Vis spectroscopy (λmax = 280 nm, ε = 9500 M⁻¹cm⁻¹) .
- Statistical reporting: Provide mean ± SD from triplicate experiments and Cohen’s d effect size for inter-study comparisons .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound's bioactivity studies?
- Methodological Answer: Nonlinear regression models (e.g., Hill equation) are preferred for EC50/IC50 calculations. Key steps:
- Data normalization: Express responses as percentage inhibition relative to positive/negative controls.
- Outlier detection: Apply Grubbs’ test (α = 0.05) to exclude aberrant data points.
- Model validation: Use the Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal fits.
- Power analysis: Ensure n ≥ 6 replicates per dose to achieve 80% power at α = 0.05 .
Q. How should researchers design experiments to evaluate this compound's membrane interaction mechanisms without fluorescence interference?
- Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) bypass fluorescence artifacts. For SPR:
- Lipid bilayer preparation: Use L-α-phosphatidylcholine vesicles (100 nm diameter) immobilized on an L1 sensor chip.
- Binding kinetics: Inject this compound at 0.5–50 μM in HEPES buffer (pH 7.4, 150 mM NaCl) with a flow rate of 30 μL/min.
- Data analysis: Fit sensorgrams to a 1:1 Langmuir model for association/dissociation rates (BIAevaluation software) .
Properties
IUPAC Name |
3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGXTDBNSSOEDB-SJTWHRLHSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H63N2O3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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